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Compound of Interest

Compound Name: 1-Methoxy-2-propylamine

Cat. No.: B124608

For researchers, scientists, and professionals in drug and agrochemical development, the
chirality of a molecule is a critical determinant of its biological activity. This guide provides a
comparative analysis of the efficacy of (R) and (S) enantiomers of 1-Methoxy-2-propylamine
derivatives, supported by experimental data from studies on herbicides and therapeutic agents.

The stereochemistry of 1-Methoxy-2-propylamine derivatives plays a pivotal role in their
interaction with biological targets. Due to the three-dimensional nature of receptors, enzymes,
and other biological molecules, enantiomers of the same compound can exhibit vastly different
pharmacological or herbicidal activities. One enantiomer may be highly active, while the other
could be inactive or even elicit undesirable effects.[1][2] This guide delves into specific
examples where the (R) and (S) enantiomers of 1-Methoxy-2-propylamine derivatives have
been isolated and their efficacy compared, highlighting the importance of stereospecificity in
molecular design and development.

Case Study 1: The Herbicidal Activity of Metolachlor

Metolachlor, a widely used herbicide for controlling various weeds, is a chloroacetamide
derivative of 1-Methoxy-2-propylamine. It exists as four stereoisomers due to two chiral
elements. However, the herbicidal activity is primarily determined by the configuration at the
asymmetrically substituted carbon in the 1-methoxy-2-propylamine moiety.[3]

Extensive studies have demonstrated that the (S)-enantiomer of metolachlor is significantly
more potent than its (R)-counterpart.[4][5][6] This has led to the development and
commercialization of products enriched with the S-isomer, marketed as S-metolachlor.[3][6]
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_ ison of Metolachl :

Racemic S-Metolachlor

Parameter (S)-lsomer Pair  (R)-Isomer Pair .

Mixture (1:1) Product
Relative Same control at
Herbicidal ~6x more active Less active Baseline 35% lower rate
Activity than racemic

Composition in

88% 12% - -
S-Metolachlor
LD50 on )
) ) Higher than (S)- -
Creeping Lower Higher ) Not specified
isomer
Bentgrass

Data compiled from Syngenta and Arkansas Cooperative Extension Service publications.[4][5]

Experimental Protocols

Herbicidal Efficacy Assessment (Greenhouse Assay):

» Plant Cultivation: Target weed species (e.g., green foxtail, barnyardgrass) are grown in pots
containing a standardized soil mix under controlled greenhouse conditions (temperature,
light, humidity).

o Herbicide Application: The (R), (S), and racemic forms of metolachlor are formulated as
emulsifiable concentrates. These are applied pre-emergence to the soil surface of the pots at
various application rates.

o Evaluation: After a set period (e.g., 21 days), the herbicidal effect is evaluated by visual
assessment of weed control (on a scale of 0% to 100%) and by measuring the fresh or dry
weight of the above-ground plant biomass.

o Data Analysis: Dose-response curves are generated to calculate the lethal dose 50 (LD50),
which is the herbicide rate required to achieve 50% control.[5]
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Case Study 2: Melanocortin-4 Receptor (MC4R)
Antagonists

In the realm of drug development, piperazinebenzylamines incorporating a 1-methoxy-2-propyl
side chain have been investigated as potent and selective antagonists for the human
melanocortin-4 receptor (MC4R). The MCA4R is a key regulator of appetite and energy
homeostasis, making its antagonists potential therapeutics for conditions like cachexia.

A study optimizing these compounds synthesized and separated the diastereomers of a
specific derivative (compound 7g in the study). The subsequent binding assays revealed a
significant difference in affinity for the MC4R between the (R) and (S) enantiomers at the 1-

methoxy-2-propyl chiral center.

Quantitative Comparison of MC4R Antagonist
Enantiomers

Binding Affinity (Ki) at

Compound Enantiomer

hMC4R (nM)
79 (R)-isomer 5.6
79 (S)-isomer 88
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Data from "Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain
as potent and selective antagonists of the human melanocortin-4 receptor".

Experimental Protocols

MC4R Radioligand Binding Assay:

e Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably
expressing the human MC4R are cultured and harvested. Cell membranes are prepared by
homogenization and centrifugation.

e Binding Assay: The prepared cell membranes are incubated with a radiolabeled ligand (e.qg.,
[*25I]INDP-a-MSH) and varying concentrations of the test compounds (the (R) and (S)
enantiomers).

 Incubation and Separation: The mixture is incubated to allow for competitive binding. The
bound and free radioligand are then separated by filtration through a glass fiber filter.

o Quantification: The radioactivity retained on the filters is measured using a gamma counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
from the IC50 value using the Cheng-Prusoff equation.

: : MCA4R Binding Assay
Synthesis & Separation

HPLC Separation (R)-7g Enantiomer Human MC4 Receptor © ©

Racemic Compound 7g

Click to download full resolution via product page

Conclusion

The presented case studies on metolachlor and a piperazinebenzylamine MC4R antagonist
unequivocally demonstrate the critical importance of stereochemistry in the biological activity of
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1-Methoxy-2-propylamine derivatives. In the case of metolachlor, the (S)-enantiomer is the
predominantly active herbicide, while for the investigated MC4R antagonist, the (R)-enantiomer
exhibits significantly higher binding affinity.

These findings underscore the necessity for researchers and developers in the pharmaceutical
and agrochemical industries to consider enantioselective synthesis and testing early in the
development pipeline. The use of a single, more active enantiomer can lead to products with
improved efficacy, reduced application rates, and potentially a better safety profile by
eliminating the inactive or less active isomer. The detailed experimental protocols provided
serve as a foundational guide for the evaluation of such chiral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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